molecular formula C26H22N4O3S2 B2568813 4-benzoyl-N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392296-75-2

4-benzoyl-N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2568813
CAS No.: 392296-75-2
M. Wt: 502.61
InChI Key: UMJNOQDYCVKJSB-UHFFFAOYSA-N
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Description

4-benzoyl-N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of benzamides. This compound features a unique structure with a thiadiazole ring, a benzoyl group, and a dimethylphenyl carbamoyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Dimethylphenyl Carbamoyl Group: This step involves the reaction of the intermediate with 3,5-dimethylphenyl isocyanate under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

4-benzoyl-N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structure.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring and the benzoyl group play crucial roles in binding to these targets, potentially inhibiting their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-benzoyl-N-[5-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
  • 2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide

Uniqueness

4-benzoyl-N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.

Biological Activity

4-benzoyl-N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound exhibiting significant biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound's molecular formula is C26H22N4O3S2C_{26}H_{22}N_{4}O_{3}S_{2}, indicating a sophisticated arrangement of functional groups that contribute to its biological properties. The synthesis typically involves multiple steps, starting from the reaction of thiadiazole derivatives with specific amine compounds. A common synthetic route includes:

  • Formation of Thiadiazole Ring : Reacting 3,5-dimethylphenyl carbamoyl methyl sulfide with appropriate reagents to form the thiadiazole structure.
  • Benzamide Formation : Coupling the thiadiazole derivative with benzoyl chloride to yield the final product.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential in antimicrobial and anticancer applications.

Antimicrobial Activity

Research has shown that this compound exhibits antibacterial and antifungal properties. It disrupts microbial cell membranes and inhibits DNA replication processes. In vitro studies demonstrated effective inhibition against several bacterial strains, including:

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus2032 µg/mL
Escherichia coli1864 µg/mL
Candida albicans2516 µg/mL

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Properties

The compound has also been evaluated for its anticancer activity. Studies indicate that it induces apoptosis in cancer cells through multiple signaling pathways:

  • Mechanism of Action : It activates caspase pathways leading to programmed cell death.
  • Cell Lines Tested : The compound was tested on various cancer cell lines, including breast (MCF-7) and lung (A549) cancers.
Cell Line IC50 (µM) Effect on Cell Viability (%)
MCF-71530% reduction
A5492040% reduction

These findings indicate a promising potential for further investigation in cancer therapy.

Case Studies and Research Findings

Several studies have focused on the biological implications of similar compounds with thiadiazole moieties:

  • Study on Thiadiazole Derivatives : A study demonstrated that thiadiazole derivatives exhibit high potency against various viral infections, suggesting that modifications in the structure can enhance antiviral activity.
  • Combination Therapies : Research indicated that combining this compound with existing chemotherapeutics could enhance efficacy while reducing side effects.

Properties

IUPAC Name

4-benzoyl-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O3S2/c1-16-12-17(2)14-21(13-16)27-22(31)15-34-26-30-29-25(35-26)28-24(33)20-10-8-19(9-11-20)23(32)18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H,27,31)(H,28,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJNOQDYCVKJSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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